molecular formula C25H28O4 B12322460 7,4'-Dihydroxy-6,8-di-C-prenylflavanone

7,4'-Dihydroxy-6,8-di-C-prenylflavanone

Cat. No.: B12322460
M. Wt: 392.5 g/mol
InChI Key: MLXUEMGNSDHQTJ-UHFFFAOYSA-N
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Description

7,4’-Dihydroxy-6,8-di-C-prenylflavanone is a prenylated flavonoid, a type of compound characterized by the presence of prenyl groups attached to the flavonoid skeleton. Prenylated flavonoids are known for their diverse biological activities and enhanced bioavailability compared to non-prenylated flavonoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,4’-Dihydroxy-6,8-di-C-prenylflavanone typically involves multiple steps starting from phloroacetophenone. The key steps include condensation reactions, cyclization, and demethoxymethylation . The reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The process involves optimizing reaction conditions to achieve higher yields and purity, which can then be adapted for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 7,4’-Dihydroxy-6,8-di-C-prenylflavanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

7,4’-Dihydroxy-6,8-di-C-prenylflavanone has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 7,4’-Dihydroxy-6,8-di-C-prenylflavanone is unique due to its specific prenylation pattern, which enhances its bioactivity and bioavailability compared to other similar compounds. Its ability to interact with multiple molecular targets makes it a promising candidate for various therapeutic applications.

Properties

Molecular Formula

C25H28O4

Molecular Weight

392.5 g/mol

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O4/c1-15(2)5-7-18-13-21-22(27)14-23(17-8-10-19(26)11-9-17)29-25(21)20(24(18)28)12-6-16(3)4/h5-6,8-11,13,23,26,28H,7,12,14H2,1-4H3

InChI Key

MLXUEMGNSDHQTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)OC(CC2=O)C3=CC=C(C=C3)O)C

Origin of Product

United States

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